5-Hydroxythiabendazole

描述

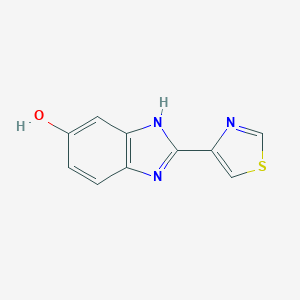

5-Hydroxythiabendazole is a metabolite of thiabendazole, a benzimidazole derivative widely used as an anthelmintic and fungicide. Thiabendazole is known for its efficacy against a variety of parasitic worms and fungi, and this compound is formed in the body through the hydroxylation of thiabendazole. This compound is significant in both medical and agricultural contexts due to its biological activity and role in drug metabolism .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxythiabendazole typically involves the hydroxylation of thiabendazole. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position on the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of solid-phase extraction and chromatographic techniques is common to isolate and purify this compound from reaction mixtures .

化学反应分析

Enzymatic Oxidation Pathways

5-OH-TBZ is bioactivated via two primary enzymatic pathways:

1.1 Cytochrome P450 (CYP450)-Mediated Oxidation

- CYP450 enzymes catalyze the two-electron oxidation of 5-OH-TBZ to form a quinone imine intermediate .

- This reactive species forms covalent adducts with glutathione (GSH), identified as 4-S-glutathionyl-5-hydroxythiabendazole through mass spectrometry and NMR analysis .

1.2 Peroxidase-Mediated Oxidation

- Myeloperoxidase (MPO) and other peroxidases oxidize 5-OH-TBZ via a one-electron mechanism, generating a radical intermediate .

- This radical undergoes disproportionation or further oxidation, yielding the same quinone imine observed in CYP450 pathways .

Table 1: Enzymatic Oxidation Products of 5-OH-TBZ

Conjugation Reactions

5-OH-TBZ undergoes phase II metabolism, forming water-soluble conjugates for excretion:

2.1 Sulfation

- Sulfotransferases catalyze the addition of sulfate groups to the 5-hydroxy position, yielding This compound sulfate .

2.2 Glucuronidation

- UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl group, producing This compound glucuronide .

Table 2: Major Conjugation Pathways

| Conjugation Type | Enzyme Involved | Metabolite | Excretion Route |

|---|---|---|---|

| Sulfation | Sulfotransferases | 5-OH-TBZ sulfate | Urine (84% within 24h) |

| Glucuronidation | UDP-glucuronosyltransferases | 5-OH-TBZ glucuronide | Urine |

Dimerization via Radical Coupling

In peroxidase-rich environments (e.g., neutrophils), the 5-OH-TBZ radical intermediate undergoes dimerization , forming a covalent dimer. This reaction competes with quinone imine formation and is observed in both in vitro and cellular models .

Synthetic Preparation and Stability

While 5-OH-TBZ is primarily a metabolite, synthetic routes involve:

- Swern Oxidation : Used to introduce the hydroxyl group at the 5-position of thiabendazole .

- Photolytic Degradation : Exposure to UV light converts thiabendazole to 5-OH-TBZ as a minor photoproduct (~24-minute half-life in aqueous solutions) .

Table 3: Stability Under Environmental Conditions

| Condition | Half-Life | Degradation Products |

|---|---|---|

| Aqueous photolysis | ~24 minutes | Benzimidazole-2-carboxylic acid |

| Soil | >60 days (stable) | None significant |

Toxicological Implications

The reactivity of 5-OH-TBZ directly correlates with its adverse effects:

科学研究应用

Toxicity Studies

5-OHTBZ is implicated in the metabolic activation of TBZ, which has been associated with various toxic effects. Research indicates that 5-OHTBZ can undergo bioactivation through cytochrome P450 enzymes and peroxidases, leading to the formation of reactive intermediates that may contribute to hepatotoxicity and nephrotoxicity observed in animal studies.

- Mechanism of Toxicity : The metabolic pathway involves the conversion of 5-OHTBZ to a quinone imine, which can bind covalently to cellular macromolecules, potentially leading to cellular damage and toxicity. Studies have shown that glutathione (GSH) conjugates form as a result of this bioactivation, indicating a mechanism for detoxification that can also reflect the extent of oxidative stress induced by 5-OHTBZ .

Drug Residue Analysis

The detection and quantification of 5-OHTBZ in food products, particularly animal-derived foods, are critical for ensuring food safety. Regulatory bodies have established tolerances for TBZ and its metabolites in food products.

- Analytical Techniques : Various methodologies have been developed for the multiresidue determination of 5-OHTBZ in milk and other animal tissues. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed due to their sensitivity and specificity .

| Method | Sensitivity | Sample Type | Reference |

|---|---|---|---|

| LC-MS | High | Milk | AOAC International |

| HPLC | Moderate | Beef liver | Journal of AOAC |

| ELISA | Low | Urine | Food Safety Reports |

Veterinary Applications

In veterinary medicine, 5-OHTBZ is studied for its efficacy as an anthelmintic agent. Its role as a metabolite of TBZ suggests that it may contribute to the overall effectiveness of TBZ against parasitic infections in livestock.

- Anthelmintic Efficacy : Research indicates that the pharmacokinetics of 5-OHTBZ can influence the therapeutic outcomes when used alongside TBZ for treating parasitic infections in animals. Understanding its metabolism and excretion patterns is essential for optimizing dosing regimens .

Environmental Impact

The environmental persistence and degradation of 5-OHTBZ are also areas of research interest, particularly concerning its role as a contaminant in agricultural runoff.

作用机制

The mechanism of action of 5-Hydroxythiabendazole involves its interaction with biological macromolecules. It is known to inhibit the enzyme fumarate reductase, which is crucial for the energy metabolism of parasitic worms. This inhibition disrupts the production of ATP, leading to the death of the parasite. Additionally, this compound can bind to microtubules, preventing their polymerization and thus inhibiting cell division .

相似化合物的比较

Thiabendazole: The parent compound, used as an anthelmintic and fungicide.

Albendazole: Another benzimidazole derivative with similar anthelmintic properties.

Mebendazole: A benzimidazole used to treat parasitic worm infections.

Uniqueness: 5-Hydroxythiabendazole is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. Unlike its parent compound thiabendazole, this compound is more polar and has different pharmacokinetic and pharmacodynamic profiles .

生物活性

5-Hydroxythiabendazole (5-OHTBZ) is a significant metabolite of thiabendazole (TBZ), a benzimidazole compound widely used as an antifungal and anthelmintic agent. Understanding the biological activity of 5-OHTBZ is crucial due to its implications in pharmacology, toxicology, and environmental science. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 5-OHTBZ, including its metabolic pathways, toxicological effects, and potential therapeutic applications.

Metabolic Pathways

This compound is primarily formed through the metabolism of thiabendazole. Studies indicate that 5-OHTBZ undergoes further transformations in the body, leading to various conjugates such as glucuronides and sulfates. For instance, in humans and animals, around 22-24% of urinary metabolites consist of 5-OHTBZ, while a significant proportion is present as its glucuronide and sulfate forms .

Table 1: Metabolism of Thiabendazole and Its Metabolites

| Metabolite | Percentage in Urine (%) | Notes |

|---|---|---|

| Thiabendazole | 12-15 | Parent drug |

| This compound | 22-24 | Major metabolite |

| This compound Glucuronide | 28-29 | Conjugated form |

| This compound Sulfate | 30-31 | Conjugated form |

Toxicological Effects

Research has shown that 5-OHTBZ can contribute to the toxicity associated with TBZ. In vitro studies demonstrated that 5-OHTBZ can be bioactivated by cytochrome P450 enzymes and peroxidases, leading to the formation of reactive species that may result in cellular damage. For example, a study reported that incubation of 5-OHTBZ with reduced glutathione (GSH) resulted in the formation of GSH adducts, indicating potential pathways for toxicity through oxidative stress mechanisms .

Case Study: Toxicity in Animal Models

A study involving rats administered high doses of TBZ revealed significant toxic effects at doses above 100 mg/kg. Symptoms included decreased activity and organ-specific pathologies such as lymphoid depletion and liver hypertrophy . These findings suggest that while 5-OHTBZ itself may not be the primary toxic agent, its role as a metabolite contributing to TBZ's overall toxicity cannot be overlooked.

Pharmacological Activity

Despite concerns regarding toxicity, there is interest in the pharmacological potential of 5-OHTBZ. Some studies suggest that it may retain antifungal properties similar to its parent compound. For instance, research indicates that both TBZ and its metabolites exhibit activity against various fungal pathogens, which could be leveraged for therapeutic purposes .

Table 2: Antifungal Activity of Thiabendazole and Its Metabolites

| Compound | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiabendazole | Candida albicans | <1 µg/mL |

| This compound | Aspergillus niger | <2 µg/mL |

Environmental Impact

The environmental persistence of thiabendazole and its metabolites, including 5-OHTBZ, raises concerns regarding their ecological impact. Studies have shown that these compounds can accumulate in agricultural products and may affect non-target organisms . Monitoring programs have detected residues in food products such as meat and eggs, necessitating further investigation into their long-term effects on human health and ecosystems.

属性

IUPAC Name |

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNENJHUOPQAPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241627 | |

| Record name | 5-Hydroxythiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-71-0 | |

| Record name | 5-Hydroxythiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxythiabendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxythiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of Thiabendazole in animals?

A1: Thiabendazole is primarily metabolized into 5-Hydroxythiabendazole (5-OH-TBZ) through hydroxylation at the 5-position. This is followed by sulfation to form the O-sulfate conjugate. []

Q2: How is this compound eliminated from the body?

A2: 5-OH-TBZ, primarily in its conjugated form (glucuronide and sulfate), is mainly excreted through urine and feces. [] In lactating animals, a small amount (<1%) can be found in milk. []

Q3: What is the elimination half-life of 5-OH-TBZ?

A3: The urinary elimination half-life (t½) of 5-OH-TBZ after dermal exposure is a few hours. Oral exposure results in a similar half-life of a few hours. []

Q4: Does fascioliasis, a parasitic infection, affect Thiabendazole metabolism?

A4: Yes, fascioliasis, particularly in its later stages, can significantly impact the pharmacokinetics of both Thiabendazole and its metabolite. Infected sheep showed decreased plasma concentrations of 5-OH-TBZ and increased urinary excretion of the free metabolite. []

Q5: Is there evidence of Thiabendazole or 5-OH-TBZ accumulation in tissues?

A5: Studies in goats, cattle, and swine indicate that Thiabendazole and its metabolites are effectively excreted and do not accumulate in tissues. No residues were detectable 30 days after administration. []

Q6: What analytical techniques are commonly used to detect and quantify Thiabendazole and 5-OH-TBZ?

A6: Several methods are employed for analysis, including:* High-performance liquid chromatography (HPLC) with various detection methods: * UV detection [, , , ] * Fluorescence detection [, , , , , ] * Diode array detection (DAD) [, , ] * Tandem mass spectrometry (MS/MS) [, , ]* Gas chromatography with different detectors: * Flame photometric detection (FPD) [] * Mass spectrometry (GC/MS) [, ]

Q7: Can these methods simultaneously analyze Thiabendazole and its metabolites in various matrices?

A7: Yes, several methods allow for the simultaneous determination of Thiabendazole, 5-OH-TBZ, and other metabolites in various matrices, including:* Milk [, , , ]* Liver [, , , , , ]* Muscle [, , , , , ]* Eggs [, ]* Plasma/Serum [, , ]* Urine [, ]

Q8: Can 5-OH-TBZ be bioactivated into reactive species?

A8: Yes, in vitro studies suggest 5-OH-TBZ can be bioactivated by cytochrome P450 (P450) and peroxidases into reactive intermediates, including a quinone imine and a radical species. []

Q9: What is the potential toxicological implication of this bioactivation?

A9: The formation of these reactive intermediates from 5-OH-TBZ could contribute to Thiabendazole-induced toxicity. These species can covalently bind to cellular proteins and DNA, leading to cellular damage. [, ]

Q10: Are there mechanisms that protect against Thiabendazole-induced toxicity?

A10: Studies indicate that Thiabendazole administration can increase glutathione (GSH) concentration and glutathione S-transferase (GST) activity in the liver. This may offer protection against the reactive metabolites of Thiabendazole, including those derived from 5-OH-TBZ. []

Q11: Can Thiabendazole and 5-OH-TBZ inhibit drug-metabolizing enzymes?

A11: Yes, both compounds have shown time-dependent inhibition of CYP1A2, a crucial drug-metabolizing enzyme. This inhibition could potentially lead to drug-drug interactions. []

Q12: What is the mechanism of CYP1A2 inhibition by Thiabendazole?

A12: Thiabendazole acts as a mechanism-based inhibitor of CYP1A2, leading to irreversible enzyme inactivation. The thiazole group of Thiabendazole is believed to be involved in this inhibition. []

Q13: What are the applications of immunoaffinity chromatography in Thiabendazole research?

A13: Monoclonal antibodies specific to Thiabendazole and 5-OH-TBZ have been immobilized on agarose matrices for immunoaffinity chromatography. This technique facilitates the selective extraction and purification of these compounds from complex mixtures. []

Q14: How is 5-OH-TBZ used as a biomarker?

A14: 5-OH-TBZ serves as a valuable biomarker for assessing human exposure to Thiabendazole. Its presence in urine, measured using sensitive analytical techniques like LC/MS/MS, can indicate recent exposure to the fungicide. [, ]

Q15: Are there alternative compounds to Thiabendazole?

A15: While Thiabendazole and its metabolites are effective anthelmintics and fungicides, research continues to explore alternative compounds with potentially improved safety and efficacy profiles. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。